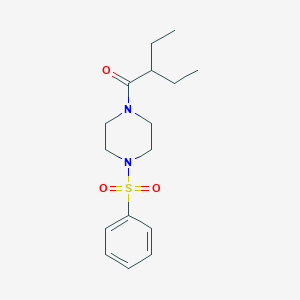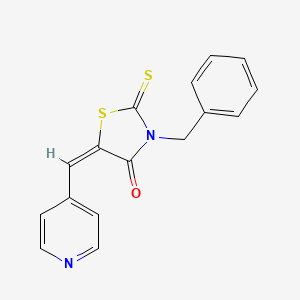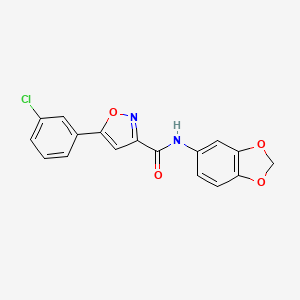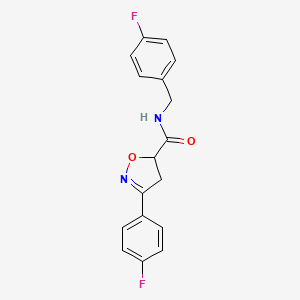![molecular formula C11H12F2N2O3 B4667083 ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate](/img/structure/B4667083.png)
ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate
説明
Ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate, also known as DFG, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a glycine derivative that has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored.
作用機序
Ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate's mechanism of action involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation and gene expression. ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve cognitive function and inhibit acetylcholinesterase activity in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate is its high purity level, which makes it suitable for use in various laboratory experiments. Additionally, ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been found to have low toxicity levels, making it a safe compound to use in studies. However, one of the limitations of ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate is its limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to understand its mechanism of action and its effects on gene expression and epigenetic regulation. Furthermore, the development of new synthesis methods for ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate may lead to improved purity and solubility levels, making it more suitable for use in various laboratory experiments.
科学的研究の応用
Ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity and improve cognitive function in animal models.
特性
IUPAC Name |
ethyl 2-[(3,4-difluorophenyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O3/c1-2-18-10(16)6-14-11(17)15-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDQCYNVQZTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667003.png)
![4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4667004.png)


![N,N-diethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4667020.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)


![N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea](/img/structure/B4667054.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4667055.png)
![9-ethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667073.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)
![2-bromo-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667088.png)
![N'-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4667090.png)